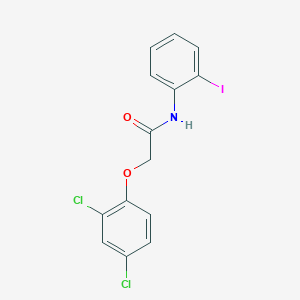![molecular formula C16H16N2O4S B5330233 ethyl 4-{[N-(2-thienylcarbonyl)glycyl]amino}benzoate](/img/structure/B5330233.png)
ethyl 4-{[N-(2-thienylcarbonyl)glycyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-{[N-(2-thienylcarbonyl)glycyl]amino}benzoate, also known as EGTB, is a synthetic compound that has been extensively studied in scientific research for its potential therapeutic applications. EGTB belongs to the family of benzoic acid derivatives and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
作用機序
The mechanism of action of ethyl 4-{[N-(2-thienylcarbonyl)glycyl]amino}benzoate is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. ethyl 4-{[N-(2-thienylcarbonyl)glycyl]amino}benzoate has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and matrix metalloproteinases (MMPs), which are involved in the regulation of inflammation and cancer. ethyl 4-{[N-(2-thienylcarbonyl)glycyl]amino}benzoate has also been shown to modulate the activity of various transcription factors, including NF-κB and activator protein-1 (AP-1), which are involved in the regulation of inflammation and cancer.
Biochemical and Physiological Effects:
ethyl 4-{[N-(2-thienylcarbonyl)glycyl]amino}benzoate has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. ethyl 4-{[N-(2-thienylcarbonyl)glycyl]amino}benzoate has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6, and to inhibit the activation of NF-κB, which is a key transcription factor involved in the regulation of inflammation. ethyl 4-{[N-(2-thienylcarbonyl)glycyl]amino}benzoate has also been shown to scavenge free radicals and reduce oxidative stress, which is a key mechanism involved in the pathogenesis of various diseases, including cancer and neurodegenerative disorders.
実験室実験の利点と制限
Ethyl 4-{[N-(2-thienylcarbonyl)glycyl]amino}benzoate has several advantages for lab experiments, including its synthetic accessibility, stability, and low toxicity. ethyl 4-{[N-(2-thienylcarbonyl)glycyl]amino}benzoate can be easily synthesized using standard organic chemistry techniques, and it is stable under physiological conditions. ethyl 4-{[N-(2-thienylcarbonyl)glycyl]amino}benzoate has also been shown to exhibit low toxicity in various cell types, which is a crucial factor for the development of potential therapeutic agents.
However, there are also some limitations for lab experiments with ethyl 4-{[N-(2-thienylcarbonyl)glycyl]amino}benzoate. One of the major limitations is the lack of in vivo studies, which are necessary to evaluate the efficacy and safety of ethyl 4-{[N-(2-thienylcarbonyl)glycyl]amino}benzoate in animal models. Another limitation is the lack of studies on the pharmacokinetics and pharmacodynamics of ethyl 4-{[N-(2-thienylcarbonyl)glycyl]amino}benzoate, which are crucial for the development of potential therapeutic agents.
将来の方向性
There are several future directions for the research on ethyl 4-{[N-(2-thienylcarbonyl)glycyl]amino}benzoate. One of the major future directions is the evaluation of the efficacy and safety of ethyl 4-{[N-(2-thienylcarbonyl)glycyl]amino}benzoate in animal models of various diseases, including cancer, inflammation, and oxidative stress-related disorders. Another future direction is the elucidation of the mechanism of action of ethyl 4-{[N-(2-thienylcarbonyl)glycyl]amino}benzoate, which is necessary to identify the molecular targets and signaling pathways involved in the biological activities of ethyl 4-{[N-(2-thienylcarbonyl)glycyl]amino}benzoate. Furthermore, the development of novel derivatives of ethyl 4-{[N-(2-thienylcarbonyl)glycyl]amino}benzoate with improved pharmacokinetic and pharmacodynamic properties is another future direction for the research on ethyl 4-{[N-(2-thienylcarbonyl)glycyl]amino}benzoate.
合成法
The synthesis of ethyl 4-{[N-(2-thienylcarbonyl)glycyl]amino}benzoate involves the reaction between 2-thiophenecarbonyl chloride and glycine methyl ester in the presence of triethylamine to form N-(2-thienylcarbonyl)glycine methyl ester. The resulting compound is then reacted with 4-aminobenzoic acid ethyl ester in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield ethyl 4-{[N-(2-thienylcarbonyl)glycyl]amino}benzoate.
科学的研究の応用
Ethyl 4-{[N-(2-thienylcarbonyl)glycyl]amino}benzoate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and oxidative stress-related disorders. In cancer research, ethyl 4-{[N-(2-thienylcarbonyl)glycyl]amino}benzoate has been shown to inhibit the growth and proliferation of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. ethyl 4-{[N-(2-thienylcarbonyl)glycyl]amino}benzoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a crucial mechanism for the treatment of cancer.
In inflammation research, ethyl 4-{[N-(2-thienylcarbonyl)glycyl]amino}benzoate has been shown to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). ethyl 4-{[N-(2-thienylcarbonyl)glycyl]amino}benzoate has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a key transcription factor involved in the regulation of inflammation.
In oxidative stress-related disorders, ethyl 4-{[N-(2-thienylcarbonyl)glycyl]amino}benzoate has been shown to exhibit potent antioxidant activity by scavenging free radicals and reducing oxidative stress. ethyl 4-{[N-(2-thienylcarbonyl)glycyl]amino}benzoate has also been shown to protect against oxidative stress-induced damage in various cell types, including neuronal cells.
特性
IUPAC Name |
ethyl 4-[[2-(thiophene-2-carbonylamino)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-2-22-16(21)11-5-7-12(8-6-11)18-14(19)10-17-15(20)13-4-3-9-23-13/h3-9H,2,10H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIKDMZNMFFIPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CNC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(5-tert-butyl-2-hydroxybenzyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5330151.png)
![N-[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5330154.png)
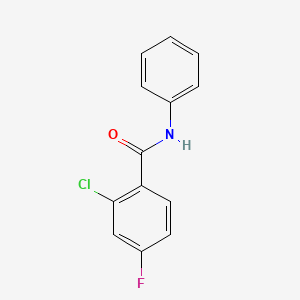
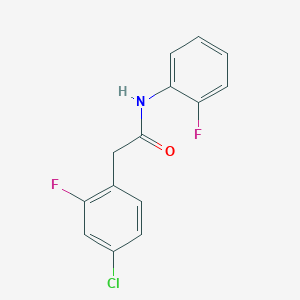
![4-(4-fluorobenzyl)-3-isopropyl-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-1,4-diazepan-5-one](/img/structure/B5330172.png)
![N-cyclohexyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furamide](/img/structure/B5330177.png)
![2-(3-bromophenyl)-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5330189.png)
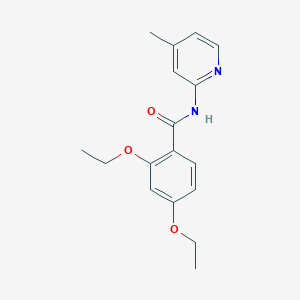
![3-(2-ethoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5330199.png)
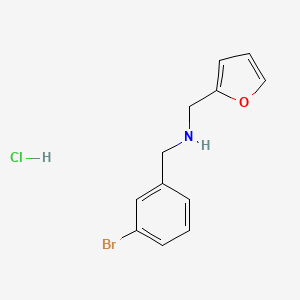
![1-[(1-{[6-(4-methylphenyl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5330212.png)
![N-[3-(difluoromethoxy)phenyl]-N'-phenylurea](/img/structure/B5330217.png)
![3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzamide](/img/structure/B5330224.png)
